2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE
Description
Properties
IUPAC Name |
2,6-difluoro-N-quinolin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O/c17-11-5-3-6-12(18)15(11)16(21)20-14-8-9-19-13-7-2-1-4-10(13)14/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTPVXUDYCGJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE typically involves the following steps:
Formation of 2,6-difluorobenzamide: This can be achieved by the reaction of 2,6-difluoroaniline with benzoyl chloride in the presence of a base such as pyridine.
Coupling with Quinoline: The 2,6-difluorobenzamide is then coupled with 4-chloroquinoline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-4-quinolinylbenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms on the benzamide ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of tetrahydroquinoline derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
2,6-Difluoro-N-4-quinolinylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents the replication and transcription of bacterial DNA, leading to cell death . The presence of fluorine atoms enhances the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
2,6-Difluoro-N-4-quinolinylbenzamide can be compared with other fluorinated quinolines:
The uniqueness of 2,6-DIFLUORO-N-(4-QUINOLINYL)BENZAMIDE lies in its specific combination of a fluorinated benzamide and a quinoline moiety, which imparts distinct chemical and biological properties.
Q & A
Q. How does the compound’s photostability impact long-term storage for research use?
- Approach :
- Light exposure tests : Store samples under UV (365 nm) and monitor degradation via HPLC. Amber vials reduce degradation from 20% to <5% over 6 months.
- Stabilizers : Addition of BHT (0.01% w/v) inhibits oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
